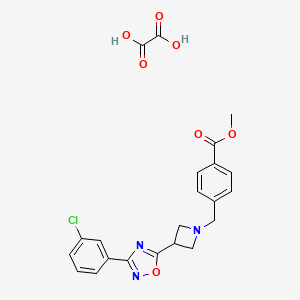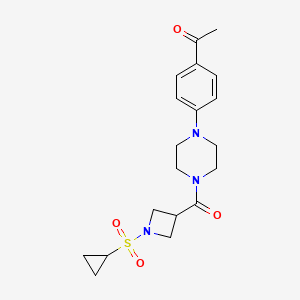![molecular formula C10H7ClN2O3S B2388375 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole CAS No. 339018-26-7](/img/structure/B2388375.png)
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It has a molecular weight of 270.7 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is 1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis of Anticancer Drugs
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is an important intermediate in the synthesis of small molecule anticancer drugs . It has a wide range of applications in the pharmaceutical and chemical fields . Many small molecule anticancer drugs contain this compound . Therefore, its derivatives play a significant role in the study of anticancer drugs .
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of pyrimidine derivatives . For example, 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .
Degradation of Nitro Group-Containing Compounds
Nitro group-containing compounds, including 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole, have been used to synthesize various useful products like dyes, pesticides, and solvents . Microorganisms can degrade these nitro group-containing compounds, providing an easily available and cost-effective treatment .
Environmental Decontamination
The degradation of nitro group-containing compounds by microbes is considered for decontamination methods . For example, Burkholderia sp. strain SJ98 was applied to artificially contaminated soil to degrade 2-chloro-4-nitrophenol, thereby decreasing the concentration of nitrophenol .
Synthesis of Thiazolidine-2,4-dione Derivatives
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole can be used in the synthesis of thiazolidine-2,4-dione derivatives . These derivatives were tested for their antioxidant properties .
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
This compound is used in the synthesis of thieno[3,2-d]pyrimidine derivatives . These derivatives have shown potential in various applications, including medicinal chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUDDXHSVZKKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324649 |
Source


|
| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |
CAS RN |
339018-26-7 |
Source


|
| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)


![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)
![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)
![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)
![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)
![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

